molecular formula C18H16O B12910408 2,5-Dimethyl-3,4-diphenylfuran CAS No. 63806-52-0

2,5-Dimethyl-3,4-diphenylfuran

Cat. No.: B12910408
CAS No.: 63806-52-0
M. Wt: 248.3 g/mol
InChI Key: ADEBMBJQNFMYRA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3,4-diphenylfuran is a polysubstituted furan derivative characterized by methyl groups at positions 2 and 5 and phenyl substituents at positions 3 and 2. Furan derivatives are often synthesized via Maillard reactions (non-enzymatic browning between sugars and amino acids) or enzymatic pathways, as seen in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) and its analogs . The methyl and phenyl substituents likely enhance thermal stability and aromaticity, making this compound relevant in materials science and organic synthesis.

Properties

CAS No.

63806-52-0

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2,5-dimethyl-3,4-diphenylfuran

InChI

InChI=1S/C18H16O/c1-13-17(15-9-5-3-6-10-15)18(14(2)19-13)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

ADEBMBJQNFMYRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3,4-diphenylfuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones. For instance, the reaction of 1,4-diphenyl-2,3-butanedione with an acid catalyst can yield this compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The choice of solvent, temperature, and pressure conditions are optimized to maximize production efficiency while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-3,4-diphenylfuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding furanones or diketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure, such as tetrahydrofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Furanones or diketones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2,5-Dimethyl-3,4-diphenylfuran has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3,4-diphenylfuran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied as inhibitors of protein-protein interactions, such as the p53-MDM2 interaction, which is crucial in cancer biology . The furan ring and phenyl groups provide a rigid scaffold that can fit into binding pockets of target proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,5-Dimethyl-3,4-diphenylfuran with key analogs based on substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications Safety Considerations
This compound C₁₈H₁₆O 248.32 (calculated) 2,5-methyl; 3,4-phenyl High aromaticity, likely solid at RT, low water solubility Potential use in organic electronics, catalysis, or polymer additives Flammable; may react with strong oxidizers
2,5-Diphenylfuran C₁₆H₁₂O 218.25 2,5-phenyl Crystalline solid, mp 142–144°C; UV fluorescence Fluorescent probes, organic synthesis intermediates Limited toxicity data; handle with standard PPE
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₈H₂₀Br₂O 532.26 3,4-bromo; 2,2,5,5-phenyl Hexasubstituted dihydrofuran; crystallizes in orthorhombic system Metal-organic frameworks (MOFs), crystal engineering Brominated compounds may require specialized handling
3,4-Dimethyl-2,5-dihydrofuran C₆H₁₀O 98.14 3,4-methyl; 2,5-dihydro Volatile liquid, bp ~120°C; used as a solvent or intermediate Flavor/fragrance synthesis, organic reactions Flammable; irritant upon inhalation
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) C₆H₈O₃ 128.13 4-hydroxy; 2,5-methyl Caramel-like aroma; mp 77–79°C; water-soluble Food flavoring (strawberry, pineapple), biotechnological production Generally recognized as safe (GRAS) in food

Key Findings:

Substituent Effects on Reactivity :

  • Brominated analogs (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) exhibit higher molecular weights and enhanced reactivity due to halogen bonds, enabling applications in crystal engineering .
  • Hydroxyl groups (as in HDMF) increase polarity and water solubility, contrasting with the hydrophobic nature of phenyl-substituted furans .

Thermal and Physical Properties: Phenyl groups improve thermal stability. For example, 2,5-Diphenylfuran has a melting point of 142–144°C, significantly higher than methyl-substituted dihydrofurans (~120°C) .

Safety and Handling: Non-halogenated furans (e.g., HDMF) are generally low-risk, whereas brominated or highly substituted derivatives may require stringent safety protocols .

Biological Activity

Introduction

2,5-Dimethyl-3,4-diphenylfuran is a compound of significant interest due to its diverse biological activities. This furan derivative has been studied for its potential applications in medicinal chemistry, particularly in anticancer research and antimicrobial activity. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H18
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : this compound
PropertyValue
CAS NumberNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. One notable study focused on its ability to inhibit the p53-MDM2 protein-protein interaction (PPI), a critical pathway in cancer cell regulation. The compound was synthesized as a derivative and tested for its binding affinity to MDM2, showing promising results comparable to known inhibitors like nutlin-3. The molecular docking studies indicated that it effectively blocks the p53-binding domain of MDM2, thus reactivating p53’s tumor-suppressing functions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that compounds with similar furan structures exhibit significant inhibition against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Studies

  • MDM2 Inhibition Study : A study published in late 2023 synthesized a furan-based derivative (DPFDCA) from this compound. This compound showed strong binding affinity to MDM2 and effectively inhibited the p53-MDM2 interaction in vitro. Molecular dynamics simulations confirmed the stability of the MDM2-DPFDCA complex over time .
  • Antimicrobial Screening : A screening of various furan derivatives including this compound revealed that it exhibited significant activity against Gram-positive bacteria. The study concluded that modifications to the furan ring could enhance its antimicrobial potency .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Interactions : By binding to MDM2, it prevents the degradation of p53, allowing it to exert its tumor-suppressing effects.
  • Disruption of Membrane Integrity : The lipophilic nature of furan derivatives allows them to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,5-Dimethyl-3,4-diphenylfuran, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step organic reactions, such as cycloaddition or condensation. For example, hetero-Diels–Alder reactions using thioketones and dienes (as demonstrated in analogous furan derivatives) may be adapted . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst) is critical. Yield improvements (e.g., >70%) can be achieved through iterative experimental design, as shown in pyrolysis studies of related dihydrofuranones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O, C–H stretching) using vibration modes documented for similar furans .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., 96.1271 g/mol for 2,5-Dimethylfuran) and fragmentation patterns .
  • NMR : Assign substituent positions via coupling constants (e.g., dihedral angles in ¹H NMR) and compare with crystallographic data .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous hexasubstituted dihydrofurans were analyzed using Mo-Kα radiation (λ = 0.71073 Å) and refined with SHELXL . Key parameters include bond angles (e.g., 119.7°–120.6° for C–C–Br in brominated derivatives) and torsion angles .

Advanced Research Questions

Q. How do substituents (e.g., phenyl, methyl) influence the electronic structure and reactivity of this compound?

  • Methodology :

  • Electrochemical Analysis : Use cyclic voltammetry (CV) to measure redox potentials. In sulfone derivatives, oxidation shifts by ~100 mV were observed upon sulfur atom oxidation .
  • Computational Modeling : Density Functional Theory (DFT) can predict frontier molecular orbitals (HOMO/LUMO) and substituent effects on electron density .

Q. What methodologies are recommended for studying thermal stability and decomposition pathways?

  • Methodology :

  • Pyrolysis-GC-MS : Analyze thermal degradation products (e.g., furanones, maltol) under controlled conditions (e.g., 300–600°C). For dihydrofuranones, fragmentation patterns correlate with aromaticity loss .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss and identify decomposition stages .

Q. How can researchers resolve discrepancies between experimental and computational structural data?

  • Methodology : Cross-validate SC-XRD results (e.g., bond lengths, angles) with molecular dynamics (MD) simulations. For brominated analogs, Br⋯Br contacts (3.5–3.7 Å) and C–H⋯H interactions were validated against crystallographic data . Adjust force fields in MD to account for steric effects from phenyl groups.

Methodological Design & Data Analysis

Q. What experimental design principles apply to optimizing synthetic yields of this compound?

  • Methodology : Use a factorial design to test variables (e.g., solvent polarity, reaction time). For example, in Maillard reactions, yield optimization relied on response surface methodology (RSM) with pentose sugars . Statistical tools (e.g., ANOVA) can identify significant factors.

Q. How should researchers analyze mixed-valent electronic transitions in electrochemical studies?

  • Methodology : Employ spectroelectrochemical UV-Vis/NIR to detect low-energy absorption bands (1000–3000 nm), indicative of intervalence charge transfer (IVCT) in mixed-valent cations. Classify systems using Robin-Day criteria (e.g., Class II weak coupling) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods due to potential volatility (evidenced by boiling points of similar furans: ~100–150°C) .
  • PPE : Wear nitrile gloves and goggles; avoid skin contact, as dihydrofuran derivatives may release irritants upon pyrolysis .

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